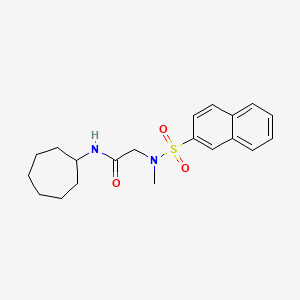

N~1~-cycloheptyl-N~2~-methyl-N~2~-(2-naphthylsulfonyl)glycinamide

Overview

Description

Synthesis Analysis

The synthesis of compounds similar to "N1-cycloheptyl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide" involves detailed chemical strategies that incorporate functional group manipulations and molecular assembly techniques. For example, the synthesis and characterization of related sulfonamide compounds have been reported, utilizing reactions that form new carbon-sulfur and carbon-nitrogen bonds, indicative of the synthetic routes that might be employed for the compound (Sarojini et al., 2012).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) techniques, plays a crucial role in confirming the identity and purity of synthesized compounds. Studies on similar compounds have utilized these techniques to determine molecular conformation and electronic structure, providing insights into the structural characteristics of sulfonamide derivatives (Özer et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving sulfonamide compounds can vary widely, encompassing hydrolysis, cyclization, and coupling reactions, which reflect on the chemical versatility of the N1-cycloheptyl-N2-methyl-N2-(2-naphthylsulfonyl)glycinamide structure. For instance, the cyclization and hydrolysis reactions of glycinamide derivatives coordinated to metal ions have been explored to understand their reactivity and interaction with other chemical species (Boreham et al., 1979).

Scientific Research Applications

Synthetic Methodologies and Chemical Transformations

Development of Synthetic Equivalents for Tetrahydroisoquinoline Frameworks : Research has shown the utility of related Weinreb amide-based synthetic equivalents for creating complex organic structures such as 4-aryl-1,2,3,4-tetrahydroisoquinolines, highlighting the importance of these compounds in facilitating novel synthetic pathways (Kommidi, Balasubramaniam, & Aidhen, 2010).

Peptidomimetics Synthesis : The creation of N-aminosulfamide peptide mimics, where the C(α)H and the carbonyl of an amino acid residue are replaced, showcases the application of similar compounds in designing peptidomimetics for therapeutic purposes (Turcotte, Bouayad‐Gervais, & Lubell, 2012).

Hydrogel Formation with Biological Tripeptides : The study on glutathione-based hydrogels reveals the potential for using similar compounds in biomedical applications, particularly for drug delivery systems and tissue engineering (Mahajan, Paranji, Mehta, Lyon, & Atkins, 2005).

Advanced Materials and Catalysis

Polyimide Copolymers for Fuel Cells : Research into sulfonated naphthalene dianhydride-based polyimide copolymers for proton-exchange membrane fuel cells indicates the importance of such structures in developing materials with specific electronic and physical properties for energy applications (Einsla, Kim, Hickner, Hong, Hill, Pivovar, & Mcgrath, 2005).

properties

IUPAC Name |

N-cycloheptyl-2-[methyl(naphthalen-2-ylsulfonyl)amino]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-22(15-20(23)21-18-10-4-2-3-5-11-18)26(24,25)19-13-12-16-8-6-7-9-17(16)14-19/h6-9,12-14,18H,2-5,10-11,15H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYMQBHHCINFOSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CCCCCC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-methyl-3-(3-methyl-1H-pyrazol-1-yl)propyl]-N'-1-naphthylurea](/img/structure/B4618540.png)

![3-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4618558.png)

![1'-allyl-6-methoxy-2,3,4,9-tetrahydrospiro[beta-carboline-1,3'-indol]-2'(1'H)-one](/img/structure/B4618565.png)

![2-{5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4618571.png)

![4-(2,5-dioxo-1-pyrrolidinyl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4618589.png)

![4-{[N-(4-ethoxybenzoyl)-beta-alanyl]amino}butanoic acid](/img/structure/B4618596.png)

![2-[4-chloro-3,5-bis(3-methoxyphenyl)-1H-pyrazol-1-yl]-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4618600.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethyl-3-furamide](/img/structure/B4618604.png)

![benzyl N-[2-(benzoylamino)-3-(4-bromophenyl)acryloyl]glycinate](/img/structure/B4618625.png)

![N-(4-cyano-1-oxo-1H-pyrido[2,1-b][1,3]benzothiazol-2-yl)-2-methoxybenzamide](/img/structure/B4618631.png)